(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine
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Overview
Description
(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine is a chemical compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a cyclopropyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine typically involves the bromination of naphthalene followed by the introduction of a cyclopropyl-amine group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl-amine group can be introduced through a nucleophilic substitution reaction using cyclopropylamine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl-amine group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine
- (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
- (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester
Uniqueness
(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl-amine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(6-bromonaphthalen-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c15-13-4-3-11-7-10(1-2-12(11)8-13)9-16-14-5-6-14/h1-4,7-8,14,16H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVLYSBUUOOZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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